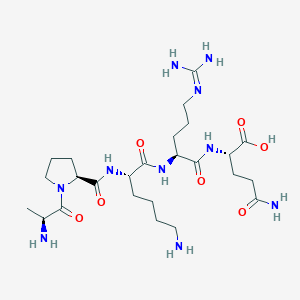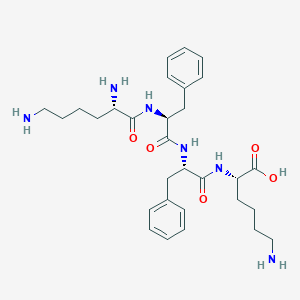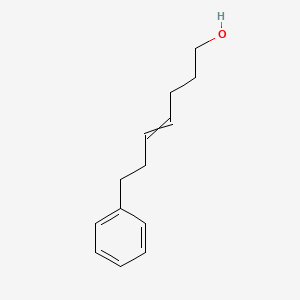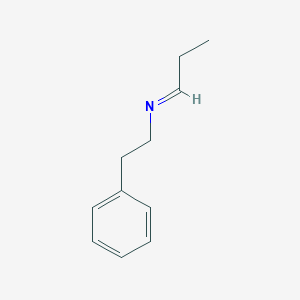
Benzeneethanamine, N-propylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, N-propylidene-: is an organic compound with the molecular formula C11H15N . It is a derivative of phenethylamine, where the amino group is substituted with a propylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneethanamine, N-propylidene- can be synthesized through several methods. One common approach involves the reaction of phenethylamine with propionaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the imine linkage between the amino group of phenethylamine and the aldehyde group of propionaldehyde.
Industrial Production Methods: In industrial settings, the production of Benzeneethanamine, N-propylidene- often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanamine, N-propylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzeneethanamine, N-propylidene- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of drugs targeting neurological disorders.
Medicine: Benzeneethanamine, N-propylidene- has potential applications in medicinal chemistry. It is explored for its role in developing new therapeutic agents for treating conditions such as depression and anxiety.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-propylidene- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to physiological effects. For example, in the context of neurotransmitter systems, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Phenethylamine: The parent compound, which lacks the propylidene substitution.
N-Methylphenethylamine: A derivative with a methyl group instead of a propylidene group.
N,N-Dimethylphenethylamine: A compound with two methyl groups on the amino nitrogen.
Uniqueness: Benzeneethanamine, N-propylidene- is unique due to its specific substitution pattern. The presence of the propylidene group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
392686-83-8 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2-phenylethyl)propan-1-imine |
InChI |
InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
InChI Key |
JDJUDANWWDOKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


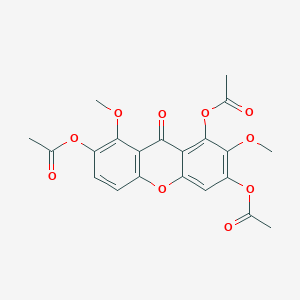
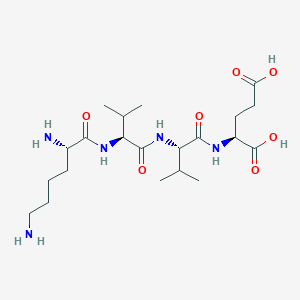
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
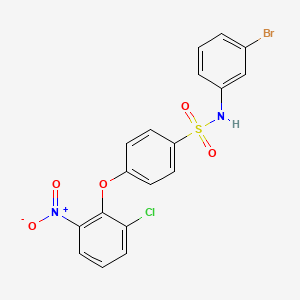
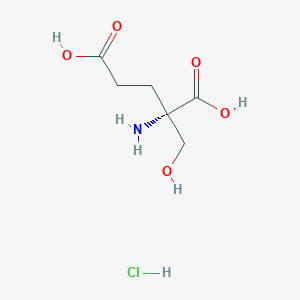
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
